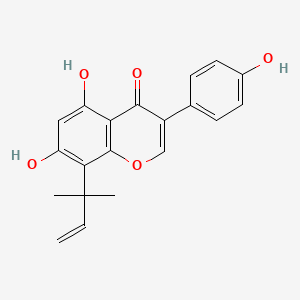

8-(1,1-Dimethylallyl)genistein

描述

structure in first source

Structure

2D Structure

3D Structure

属性

分子式 |

C20H18O5 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC 名称 |

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-(2-methylbut-3-en-2-yl)chromen-4-one |

InChI |

InChI=1S/C20H18O5/c1-4-20(2,3)17-15(23)9-14(22)16-18(24)13(10-25-19(16)17)11-5-7-12(21)8-6-11/h4-10,21-23H,1H2,2-3H3 |

InChI 键 |

PONIGBFVAFAGSR-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C=C)C1=C(C=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)O |

同义词 |

8-(1,1-dimethylallyl)genistein |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Natural Sources of 8-(1,1-Dimethylallyl)genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein, also known as 8-prenylgenistein (8PG), is a prenylated isoflavone (B191592) that has garnered significant scientific interest due to its potent biological activities. As a derivative of genistein (B1671435), the addition of a dimethylallyl group to the core isoflavone structure enhances its lipophilicity and, in many cases, its bioactivity. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Data Presentation: Natural Sources and Quantitative Data

This compound has been identified in a select number of natural sources, primarily within the Fabaceae (legume) family and in fermented soy products. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and processing methods such as fermentation or germination. While quantitative data for 8PG is not extensively available for all sources, the following table summarizes the key findings from the scientific literature.

| Natural Source | Plant Part/Product | Compound | Concentration | Reference |

| Fermented Soybeans | Cheonggukjang | 8-Prenylgenistein (8PG) | Present, but specific concentration not detailed. Fermentation process is key. | [1][2][3] |

| Germinated Soybeans | Germinated Beans | 8-Prenylgenistein (8PG) | Present, with potential for increased levels compared to non-germinated soybeans. | [4][5] |

| Erythrina variegata | Stem Bark, Roots | 8-Prenylgenistein (8PG) | Identified as a constituent. Quantitative data on 8PG is limited, but the plant is a known source of various prenylated isoflavones. | [6] |

| Sophora flavescens | Root | Prenylated Flavonoids | Known to produce a variety of prenylated flavonoids. While a direct quantification of 8PG was not found, it is a likely constituent given the presence of related compounds. | [7] |

Note: The quantification of this compound can be challenging due to its relatively low abundance compared to its parent compound, genistein. The data presented represents the current state of knowledge, and further research is required to establish more precise concentration ranges in various natural sources.

Experimental Protocols

The accurate extraction and quantification of this compound from complex natural matrices require robust and sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred technique for this purpose.

Sample Preparation and Extraction

a) From Plant Material (e.g., Erythrina variegata stem bark):

-

Grinding: The dried plant material is finely ground to a powder to increase the surface area for extraction.

-

Extraction Solvent: A solvent system of methanol (B129727) or ethanol (B145695) is commonly used. For improved efficiency, a mixture such as 70% ethanol in an ultrasonic ice-water bath can be employed.

-

Extraction Procedure: The powdered plant material is extracted with the chosen solvent, typically for 45 minutes with ultrasonication. The process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

b) From Fermented Soybeans (e.g., Cheonggukjang):

-

Homogenization: The fermented soybean product is homogenized to create a uniform sample.

-

Extraction: The homogenized sample is extracted with a suitable solvent, such as methanol or a methanol-water mixture.

-

Centrifugation and Filtration: The mixture is centrifuged to separate the solid and liquid phases. The supernatant is then filtered through a 0.45 µm membrane filter to remove any remaining particulate matter before HPLC analysis.

HPLC-MS/MS Quantification

a) Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used for separation.

-

Mobile Phase: A gradient elution is commonly employed using a two-solvent system:

-

Solvent A: Water with a small percentage of acid (e.g., 0.05% acetic acid or 0.1% formic acid) to improve peak shape.

-

Solvent B: Methanol or acetonitrile.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity. A total run time of around 8-10 minutes is often sufficient.

-

Flow Rate: A flow rate of 0.8 to 1.0 mL/min is common.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.

b) Mass Spectrometry Conditions:

-

Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode for flavonoids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

-

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards of this compound.

Mandatory Visualizations

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways influenced by this compound.

Caption: AMPK signaling pathway activation by this compound.

Caption: Estrogenic signaling pathway of this compound.

Experimental Workflow and Biosynthesis

Caption: Experimental workflow for the quantification of this compound.

Caption: Biosynthesis pathway of this compound.

Conclusion

This compound is a promising bioactive compound found in a limited number of natural sources, with fermented and germinated soybeans, as well as plants from the Erythrina and Sophora genera, being the most significant. The development of robust analytical methods, such as HPLC-MS/MS, is crucial for the accurate quantification of this compound in complex matrices. Understanding its mechanisms of action through key signaling pathways, including AMPK activation and estrogen receptor modulation, provides a foundation for its potential therapeutic applications. Further research is warranted to fully elucidate the quantitative distribution of this compound in nature and to explore its full pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genistein Modified with 8-Prenyl Group Suppresses Osteoclast Activity Directly via Its Prototype but Not Metabolite by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 8-(1,1-Dimethylallyl)genistein in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(1,1-Dimethylallyl)genistein, a prenylated isoflavonoid (B1168493), has garnered significant interest within the scientific and pharmaceutical communities due to its potential therapeutic properties, which often surpass those of its precursor, genistein (B1671435). This technical guide provides a comprehensive overview of the biosynthesis of this compound in plants. It delves into the core enzymatic steps, with a particular focus on the characterization of the key enzymes involved, namely isoflavone (B191592) synthase and flavonoid prenyltransferases. This document outlines detailed experimental protocols for enzyme assays, heterologous expression, and gene function analysis. Furthermore, it presents quantitative data on enzyme kinetics and substrate specificity, and visualizes the biosynthetic and regulatory pathways to facilitate a deeper understanding of this specialized metabolic route. This guide is intended to serve as a valuable resource for researchers aiming to elucidate, engineer, and harness the biosynthesis of this promising bioactive compound.

Introduction

Isoflavonoids are a class of secondary metabolites predominantly found in leguminous plants, where they play crucial roles in plant-microbe interactions and defense mechanisms.[1] Genistein, a well-studied isoflavone, is known for its various biological activities. The addition of a prenyl group, specifically a 1,1-dimethylallyl moiety, to the genistein backbone at the C-8 position significantly enhances its bioactivity, including its potential as an anti-cancer and anti-inflammatory agent. This modification increases the lipophilicity of the molecule, which is thought to improve its interaction with biological membranes.[2] The biosynthesis of this compound is a specialized branch of the isoflavonoid pathway, involving a key enzymatic step catalyzed by a flavonoid prenyltransferase. Understanding this biosynthetic pathway is critical for the metabolic engineering of plants and microorganisms to produce this high-value compound.

The Biosynthetic Pathway

The formation of this compound originates from the general phenylpropanoid pathway, leading to the synthesis of the isoflavone genistein. The final and key step is the attachment of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C-8 position of the genistein A-ring.

Key Enzymes in the Pathway:

-

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its CoA thioester.

-

Chalcone synthase (CHS): Catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to naringenin.

-

Isoflavone synthase (IFS): A key enzyme in isoflavonoid biosynthesis, it catalyzes the conversion of the flavanone (B1672756) naringenin to the isoflavone genistein, via a 2-hydroxyisoflavanone (B8725905) intermediate.[1]

-

2-hydroxyisoflavanone dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to form genistein.[1]

-

Genistein 8-Prenyltransferase: This is the crucial enzyme that attaches the 1,1-dimethylallyl group to the C-8 position of genistein. An example of such an enzyme is Naringenin 8-prenyltransferase from Sophora flavescens (SfN8DT-1), which exhibits activity towards genistein.[2][3]

Key Enzyme: Genistein 8-Prenyltransferase

The final step in the biosynthesis of this compound is catalyzed by a membrane-bound prenyltransferase. While a dedicated genistein-specific 8-prenyltransferase has not been fully characterized, enzymes with broader substrate specificity have been identified that can perform this reaction.

Naringenin 8-Prenyltransferase from Sophora flavescens (SfN8DT-1)

SfN8DT-1 is a well-characterized flavonoid prenyltransferase that primarily catalyzes the prenylation of naringenin at the C-8 position.[2] However, it has been shown to have a degree of substrate promiscuity and can accept other flavonoids, including genistein, as substrates, although with lower efficiency.[3]

Table 1: Substrate Specificity of Recombinant SfN8DT-1

| Substrate | Relative Activity (%) |

| Naringenin | 100 |

| Liquiritigenin | 102 |

| Hesperetin | 52 |

| Genistein | < 10 |

| Kaempferol | Not detected |

| Apigenin | Not detected |

Data adapted from Sasaki et al. (2008). The activity with naringenin was set to 100%.[2][3]

Table 2: Kinetic Parameters of Recombinant SfN8DT-1

| Substrate | Apparent Km (µM) |

| Naringenin | 55 |

| DMAPP | 106 |

| Genistein | Not Reported |

Data from Sasaki et al. (2008).[2] Specific kinetic parameters for genistein are not available in the reviewed literature.

Experimental Protocols

Heterologous Expression of a Plant Prenyltransferase in Yeast

This protocol describes the expression of a plant membrane-bound prenyltransferase, such as SfN8DT-1, in Saccharomyces cerevisiae for subsequent enzyme assays.

Protocol Steps:

-

Gene Cloning:

-

Isolate total RNA from the plant tissue of interest (e.g., roots of Sophora flavescens).

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the open reading frame (ORF) of the target prenyltransferase gene using specific primers.

-

Clone the PCR product into a suitable yeast expression vector, such as pDR196, which is designed for the expression of membrane proteins.

-

-

Yeast Transformation and Culture:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., W303-1A) using the lithium acetate (B1210297) method.

-

Select for transformed colonies on appropriate selective medium.

-

Inoculate a single colony into a liquid selective medium and grow to the mid-log phase.

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a suitable buffer (e.g., TEK buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).

-

Resuspend the cells in a lysis buffer (e.g., TEK buffer with protease inhibitors).

-

Lyse the cells by mechanical disruption, for example, using glass beads and vortexing.

-

Perform a series of centrifugation steps to pellet cell debris and then to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

-

Prenyltransferase Enzyme Assay

This protocol is adapted from the characterization of SfN8DT-1 and can be used to measure the activity of a genistein 8-prenyltransferase.[2]

Reaction Mixture:

| Component | Final Concentration |

| Tris-HCl (pH 7.5) | 50 mM |

| MgCl2 | 5 mM |

| Dithiothreitol (DTT) | 1 mM |

| Genistein (substrate) | 100 µM |

| Dimethylallyl pyrophosphate (DMAPP) | 100 µM |

| Microsomal protein | 20-50 µg |

| Total Volume | 200 µL |

Procedure:

-

Combine the buffer, MgCl2, DTT, and genistein in a microcentrifuge tube.

-

Add the microsomal protein preparation and pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding DMAPP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

-

Centrifuge to separate the phases and collect the ethyl acetate layer.

-

Evaporate the ethyl acetate and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the product formation using HPLC or LC-MS/MS.

Quantitative Analysis by HPLC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from, for example, 20% B to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Negative ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Genistein: e.g., m/z 269 -> 133

-

This compound: e.g., m/z 337 -> 281

-

Quantification:

-

Generate a standard curve using authentic standards of genistein and this compound.

-

Quantify the amount of product formed in the enzyme assay by comparing the peak area to the standard curve.

Regulation of Biosynthesis

The biosynthesis of flavonoids and isoflavonoids is tightly regulated at the transcriptional level. The expression of the structural genes, including those encoding prenyltransferases, is controlled by a complex network of transcription factors.

In legumes, the expression of flavonoid biosynthetic genes is often regulated by a ternary protein complex known as the MBW complex, which consists of MYB and bHLH transcription factors, and a WD40-repeat protein.[4][5] These complexes bind to specific cis-regulatory elements in the promoters of their target genes to activate transcription. The expression of the transcription factors themselves is induced by various stimuli, including pathogen attack, UV light, and plant hormones like jasmonates.[2][6] For instance, the expression of SfN8DT-1 in Sophora flavescens cell cultures is strongly induced by methyl jasmonate and yeast extract, indicating its role in plant defense responses.[2]

Conclusion

The biosynthesis of this compound represents a key metabolic engineering target for the production of a potent bioactive compound. This guide has provided a detailed overview of the biosynthetic pathway, the enzymes involved, and the regulatory mechanisms. The provided experimental protocols offer a starting point for researchers to express, characterize, and quantify the activity of the key prenyltransferase enzymes. While enzymes like SfN8DT-1 from Sophora flavescens can catalyze the desired reaction, future research may focus on the discovery of novel prenyltransferases with higher specificity and catalytic efficiency for genistein, or on the protein engineering of existing enzymes to improve their activity. A thorough understanding of the biosynthetic and regulatory networks will be instrumental in developing robust strategies for the high-level production of this compound in either plant or microbial systems.

References

- 1. Comparative genomics and transcriptomics analysis of the bHLH gene family indicate their roles in regulating flavonoid biosynthesis in Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of transcription factors that regulate placental sFLT1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Potential of 8-(1,1-Dimethylallyl)genistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the antioxidant potential of 8-(1,1-Dimethylallyl)genistein, a prenylated derivative of the well-known isoflavone (B191592), genistein (B1671435). While direct experimental data on this compound is limited, this document synthesizes available information on structurally related prenylated isoflavones to project its likely antioxidant properties and mechanisms of action. This guide offers a comprehensive overview for researchers and drug development professionals interested in the therapeutic promise of this class of compounds. We will delve into the established antioxidant activities of similar compounds, detail relevant experimental protocols for assessing antioxidant potential, and map out the key signaling pathways implicated in these effects.

Introduction: The Promise of Prenylated Isoflavones

Genistein, a naturally occurring isoflavone found predominantly in soy products, has been extensively studied for its diverse biological activities, including its potent antioxidant effects.[1] The addition of a prenyl group, such as a 1,1-dimethylallyl group at the 8-position of the genistein backbone, can significantly modulate its physicochemical and biological properties. Prenylation is known to enhance the lipophilicity of flavonoids, which can improve their interaction with cellular membranes and target proteins, potentially leading to increased bioavailability and bioactivity.[2]

The prenyl moiety is thought to enhance the antioxidant activity of flavonoids by increasing their ability to donate a hydrogen atom and stabilize the resulting radical. While specific studies on this compound are not abundant in current literature, research on other prenylated genistein derivatives, such as 8-hydroxygenistein (B191512) and 8-prenylgenistein, provides valuable insights into the potential of this compound class.[3][4] This guide will leverage these findings to build a comprehensive profile of the anticipated antioxidant potential of this compound.

Quantitative Antioxidant Activity of Structurally Related Compounds

| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |

| 8-Hydroxygenistein | DPPH Radical Scavenging | Similar to Vitamin C | Vitamin C | Not specified |

| 8-Hydroxygenistein | ABTS Radical Scavenging | Stronger than Vitamin C | Vitamin C | Not specified |

| 8-Hydroxygenistein | Nitric Oxide (NO) Radical Scavenging | Stronger than Vitamin C | Vitamin C | Not specified |

| 8-Hydroxygenistein | Superoxide Radical Scavenging | Stronger than Vitamin C | Vitamin C | Not specified |

Table 1: Summary of in vitro antioxidant activity of 8-Hydroxygenistein. Data extracted from a study by Shao et al.[4]

Key Signaling Pathways in Antioxidant Action

The antioxidant effects of isoflavones and their prenylated derivatives are often mediated through the modulation of key cellular signaling pathways. While the specific pathways regulated by this compound have yet to be elucidated, studies on genistein and other prenylated flavonoids point towards the involvement of the following pathways.[3][5]

3.1. Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a critical regulator of endogenous antioxidant defenses. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the upregulation of a battery of antioxidant and detoxifying enzymes. Soy isoflavones have been shown to activate this pathway, suggesting a potential mechanism for this compound.[5]

Caption: Hypothesized activation of the Nrf2/ARE pathway by this compound.

3.2. MAPK and NF-κB Signaling Pathways

Mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) are key signaling molecules involved in inflammatory responses, which are closely linked to oxidative stress. Studies on 8-prenyl daidzein (B1669772) and 8-prenyl genistein have demonstrated their ability to suppress the activation of ERK1/2, JNK, and p38 MAPK, as well as NF-κB.[3] This suggests that this compound may exert its antioxidant effects in part by attenuating these pro-inflammatory and pro-oxidative signaling cascades.

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols for Assessing Antioxidant Potential

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro and cell-based antioxidant assays.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.[6]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

-

Preparation of test samples: Dissolve the test compound and positive control in a suitable solvent to prepare a series of concentrations.

-

Assay:

-

Add a defined volume of the test sample or standard to a microplate well or cuvette.

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Include a blank containing only the solvent and the DPPH solution.

-

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.

Caption: Experimental workflow for the DPPH radical scavenging assay.

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[7]

Materials:

-

ABTS diammonium salt

-

Potassium persulfate or ammonium (B1175870) persulfate

-

Ethanol or water

-

Test compound

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[8]

-

Preparation of ABTS•+ working solution: Dilute the stock solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of test samples: Prepare a series of concentrations of the test compound and positive control.

-

Assay:

-

Add a small volume of the test sample or standard to a microplate well or cuvette.

-

Add a larger volume of the ABTS•+ working solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for a set time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Caption: Experimental workflow for the ABTS radical scavenging assay.

4.3. Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data.[9]

Materials:

-

Human hepatocarcinoma HepG2 cells (or other suitable cell line)

-

Cell culture medium and supplements

-

96-well black, clear-bottom cell culture plates

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) or other free radical initiator

-

Test compound

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well plate and grow to confluency.

-

Loading with DCFH-DA: Wash the cells and incubate them with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

Treatment: Remove the DCFH-DA solution and treat the cells with the test compound or positive control at various concentrations.

-

Induction of Oxidative Stress: Add a free radical initiator like ABAP to induce the production of peroxyl radicals, which oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Measurement: Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

-

Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the formation of DCF compared to control cells. The results can be expressed as quercetin (B1663063) equivalents.[9]

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound remains to be established, the available data on structurally similar prenylated isoflavones strongly suggest its promise as a potent antioxidant agent. The addition of the 1,1-dimethylallyl group is likely to enhance its radical scavenging capabilities and modulate key signaling pathways involved in cellular defense against oxidative stress, such as the Nrf2/ARE, MAPK, and NF-κB pathways.

Future research should focus on the synthesis and in-depth biological evaluation of this compound.[10][11] Quantitative assessment of its antioxidant activity using the standardized protocols outlined in this guide is a critical first step. Furthermore, elucidation of its precise mechanisms of action, including its impact on the Nrf2, MAPK, and NF-κB signaling cascades, will be crucial for understanding its therapeutic potential. Such studies will pave the way for the development of novel, highly effective antioxidant-based therapies for a range of oxidative stress-related diseases.

References

- 1. Genistein as antioxidant and antibrowning agents in in vivo and in vitro: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, Synthesis, and Evaluation of Genistein Analogues as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of genistein-O-alkylamine derivatives as potential multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Enzymatic Synthesis of 8-(1,1-Dimethylallyl)genistein

Introduction

This compound, also known as 8-prenylgenistein, is a prenylated isoflavone (B191592) derivative of genistein (B1671435). Prenylation, the attachment of a dimethylallyl group, significantly enhances the lipophilicity and membrane permeability of flavonoids, often leading to improved biological activities.[1] Compared to its parent compound, genistein, 8-prenylgenistein has demonstrated a range of potent pharmacological properties, including enhanced anti-osteoporosis, anti-inflammatory, and estrogenic effects, making it a compound of significant interest for drug development.[2][3][4]

Traditionally, the acquisition of prenylated flavonoids has relied on extraction from plant sources, where they are often found in low abundance, or through chemical synthesis, which can involve harsh conditions and complex protection-deprotection steps. Enzymatic synthesis presents a compelling alternative, offering high regioselectivity and stereospecificity under mild reaction conditions. This guide provides a detailed overview of the enzymatic approaches for the synthesis of this compound, focusing on the use of prenyltransferase enzymes.

Core Concept: Flavonoid Prenyltransferases

The key enzymes for the enzymatic synthesis of this compound are prenyltransferases (PTs). These enzymes catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an acceptor molecule, in this case, the isoflavone genistein. The prenyl group can be attached to either a carbon (C-prenylation) or an oxygen atom (O-prenylation). For this compound, a C-prenylation at the 8th position of the genistein A-ring is required.

Flavonoid-specific prenyltransferases can be sourced from both plants and microorganisms.

-

Plant Prenyltransferases: Often membrane-bound proteins, they typically exhibit high substrate and positional specificity.[5] An example is SfN8DT-1 from Sophora flavescens, which specifically catalyzes the C8-prenylation of flavanones like naringenin (B18129).[5][6][7] While its activity on the isoflavone genistein needs to be fully characterized, its C8-specificity makes it a strong candidate.

-

Microbial Prenyltransferases: Primarily isolated from fungi and bacteria (Streptomyces), these enzymes are often soluble and display broader substrate promiscuity, making them versatile biocatalysts.[1][8][9] Enzymes like NovQ from Streptomyces niveus have been shown to prenylate a diverse range of flavonoids, although often on the B-ring.[8][10] Fungal PTs have also been successfully used for flavonoid prenylation.[1]

The general enzymatic reaction is as follows:

Genistein + Dimethylallyl Pyrophosphate (DMAPP) --(Prenyltransferase, Mg²⁺)--> this compound + Diphosphate

Experimental Protocols

Two primary strategies are employed for enzymatic synthesis: in vitro reactions using purified enzymes or cell lysates, and whole-cell biocatalysis.

Protocol 1: Heterologous Expression and Purification of a Candidate Prenyltransferase (e.g., from Streptomyces) in E. coli

This protocol is based on methodologies for expressing and purifying soluble microbial prenyltransferases like NovQ.[8][10]

1. Gene Cloning and Vector Construction:

- The gene encoding the candidate prenyltransferase (e.g., novQ) is synthesized with codon optimization for E. coli expression.

- The gene is cloned into an expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification. This is typically done using restriction sites like NcoI and SalI.[1]

- The resulting plasmid is transformed into a cloning host (E. coli DH5α) for amplification and sequence verification.

2. Protein Expression:

- The verified expression plasmid is transformed into an expression host, commonly E. coli BL21(DE3).

- A single colony is used to inoculate 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

- The overnight culture is used to inoculate 1 L of fresh LB medium with the same antibiotic. The culture is grown at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-0.5 mM.

- The culture is then incubated at a lower temperature (e.g., 18-30°C) for an extended period (12-18 hours) to enhance the yield of soluble protein.

3. Cell Lysis and Enzyme Purification:

- Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

- The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

- Cells are lysed by sonication on ice or using a French press.

- The lysate is centrifuged (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant containing the soluble His-tagged enzyme is collected.

- The enzyme is purified from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin column, following the manufacturer's instructions. The protein is eluted with a buffer containing a high concentration of imidazole (B134444) (e.g., 250 mM).

- The purity of the enzyme is assessed by SDS-PAGE. The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol) and stored at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of this compound

This protocol describes a typical small-scale reaction to test for and produce the target compound using the purified enzyme.

1. Reaction Mixture Setup:

- In a microcentrifuge tube, combine the following components:

- Tris-HCl buffer (50 mM, pH 7.5-8.0): to a final volume of 200 µL

- Genistein (substrate): 100 µM (from a 10-20 mM stock in DMSO)

- Dimethylallyl pyrophosphate (DMAPP, prenyl donor): 200 µM

- MgCl₂: 5-10 mM (required by many PTs)

- Purified Prenyltransferase: 5-10 µg

2. Incubation:

- Incubate the reaction mixture at a controlled temperature, typically 30-37°C, for 1-16 hours. The optimal time should be determined empirically.

3. Reaction Termination and Product Extraction:

- Stop the reaction by adding an equal volume (200 µL) of ethyl acetate (B1210297).

- Vortex the mixture vigorously for 1 minute to extract the products.

- Centrifuge to separate the phases and carefully collect the upper organic layer (ethyl acetate).

- Repeat the extraction process on the aqueous layer to maximize product recovery.

- Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

4. Product Analysis:

- Redissolve the dried extract in a suitable solvent (e.g., 50-100 µL of methanol).

- Analyze the sample using High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) to identify and quantify the product. A C18 column is typically used with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid) as the mobile phase.

Protocol 3: Whole-Cell Biocatalysis for this compound Synthesis

This approach uses the engineered E. coli cells directly as the catalyst, avoiding enzyme purification. It can be more cost-effective for larger-scale production.[1][8]

1. Cell Culture and Induction:

- Grow and induce the E. coli BL21(DE3) strain harboring the prenyltransferase expression plasmid as described in Protocol 1, steps 2.1 to 2.4.

2. Biotransformation Reaction:

- After the induction period, harvest the cells by centrifugation (4,000 x g for 10 min).

- Resuspend the cell pellet in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0) to a high cell density (e.g., OD₆₀₀ of 50-200).

- Add the substrate, genistein, to the cell suspension (e.g., final concentration of 100-500 mg/L). Genistein should be added from a concentrated stock in DMSO to avoid high solvent concentrations.

- Note: DMAPP is often produced endogenously by the E. coli host. To enhance yields, the DMAPP synthesis pathway can be metabolically engineered, for example, by overexpressing genes from the MEP or MVA pathways.[8] Alternatively, a precursor like prenol can be added if the cells are co-engineered with an isopentenol (B1216264) utilization pathway (IUP).[1][8]

- Incubate the cell suspension at 30°C with shaking (200-250 rpm) for 24-48 hours.

3. Product Extraction and Analysis:

- Extract the product from the entire culture (cells and medium) by adding an equal volume of ethyl acetate and vortexing vigorously.

- Separate the organic phase by centrifugation.

- Analyze the extracted product as described in Protocol 2, steps 3.3 and 3.4.

Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data relevant to the enzymatic synthesis of prenylated flavonoids. Specific kinetic data for the C8-prenylation of genistein is scarce; therefore, data from closely related reactions are presented for comparison.

Table 1: Substrate Specificity of Selected Flavonoid Prenyltransferases

| Enzyme | Origin | Preferred Flavonoid Substrate(s) | Prenylation Position(s) | Reference |

| SfN8DT-1 | Sophora flavescens | Naringenin (Flavanone) | C-8 | [5][6] |

| NovQ | Streptomyces niveus | p-Coumaric acid, Flavonoids | B-ring (various) | [8][10] |

| AnaPT | Aspergillus fumigatus | Naringenin, Genistein | C-3', C-6 | N/A |

| FoPT1 | Fusarium oxysporum | Apigenin, Naringenin, Genistein | C-6 | N/A |

Table 2: Kinetic Parameters for SfN8DT-1 with Naringenin

| Substrate | Kₘ (µM) | Vₘₐₓ (pkat/mg protein) |

| Naringenin | 55 | - |

| DMAPP | 106 | - |

| Data derived from studies on the preferred substrate, naringenin. Kinetic parameters for genistein are not available but would be expected to differ. |

Table 3: Example Yields from Whole-Cell Biocatalysis of Prenylated Flavonoids

| Product | Enzyme | Host | Titer (mg/L) | Yield (Substrate %) | Reference |

| 6-Prenylsilybin | Ad03 (Fungal PT) | E. coli | 176 | 88% | [1][8] |

| 6-Prenylnaringenin | SCO7190 | E. coli | 69.9 | - | [8] |

| These examples illustrate the potential production titers achievable through optimized whole-cell catalysis systems. |

Mandatory Visualizations

Diagram 1: General Workflow for In Vitro Enzymatic Synthesis

Caption: Workflow for producing this compound via an in vitro enzymatic reaction.

Diagram 2: Workflow for Whole-Cell Biocatalysis

Caption: Workflow for producing this compound using a whole-cell biocatalyst system.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of protein prenylation in vitro and in vivo using functionalized phosphoisoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering Central Metabolic Pathways for High-Level Flavonoid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cloning and Characterization of Naringenin 8-Prenyltransferase, a Flavonoid-Specific Prenyltransferase of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and characterization of naringenin 8-prenyltransferase, a flavonoid-specific prenyltransferase of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous Biosynthesis of Prenylflavonoids in Escherichia coli Based on Fungus Screening of Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NovQ is a prenyltransferase capable of catalyzing the addition of a dimethylallyl group to both phenylpropanoids and flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 8-(1,1-Dimethylallyl)genistein: A Technical Guide on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(1,1-Dimethylallyl)genistein, a prenylated isoflavone (B191592) of significant interest to the scientific community. While direct research on this specific compound is emerging, this document synthesizes available information on its discovery and isolation, alongside a detailed exploration of the closely related and well-studied 8-prenylgenistein. This whitepaper delves into the methodologies for obtaining these compounds, summarizes key quantitative data from biological studies, and elucidates their mechanisms of action through various signaling pathways. Detailed experimental protocols and visual diagrams are provided to facilitate a deeper understanding and further research in the field of flavonoid-based drug discovery.

Introduction

Genistein (B1671435), a well-known isoflavone found in soy products, has long been recognized for its diverse biological activities.[1] Chemical modification of the genistein backbone, such as prenylation, can significantly enhance its bioactivity and pharmacokinetic profile. The addition of a 1,1-dimethylallyl group (a reversed prenyl group) at the 8-position of the genistein core results in this compound, a compound with potential for novel therapeutic applications. This document serves as a technical resource on the discovery, isolation, and biological characterization of this compound and its close isomer, 8-prenylgenistein.

Discovery and Isolation

Natural Occurrence

This compound has been isolated from the plant Flemingia philippinensis.[2] This discovery points to a natural source for this specific prenylated isoflavone, providing a basis for its extraction and purification for research purposes.

General Isolation Methods for Prenylated Isoflavones from Plant Material

The isolation of isoflavonoids from plant sources typically involves extraction with organic solvents, followed by chromatographic separation.

Experimental Protocol: General Extraction and Isolation of Isoflavonoids [3][4]

-

Plant Material Preparation: The dried and ground plant material (e.g., twigs, roots) is subjected to extraction.

-

Extraction:

-

Solvent Extraction: Maceration or Soxhlet extraction is commonly performed using solvents such as methanol, ethanol (B145695), or acetone, often in aqueous mixtures. For instance, 80% aqueous ethanol has been shown to be effective for recovering isoflavones from soybeans.[4]

-

Modern Extraction Techniques: Methods like ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and accelerated solvent extraction (ASE) can offer improved efficiency and reduced solvent consumption.[3][4]

-

-

Purification:

-

The crude extract is typically concentrated under reduced pressure.

-

The concentrated extract is then subjected to repeated column chromatography on silica (B1680970) gel or other suitable stationary phases.

-

Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate (B1210297) is used to separate the compounds of interest.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure isoflavonoid.

-

Synthesis of 8-Prenylgenistein

Due to the limited availability from natural sources, chemical synthesis is a crucial method for obtaining 8-prenylgenistein for research.

Experimental Protocol: Synthesis of 8-Prenylgenistein from Genistein [5]

-

Starting Material: Genistein is used as the precursor.

-

Prenylation Reaction: The synthesis involves the introduction of a prenyl group at the 8-position of the genistein molecule. While the specific details for this compound synthesis were not available in the searched literature, a general approach for prenylation of flavonoids can be described. This often involves reacting genistein with a prenylating agent, such as prenyl bromide, in the presence of a catalyst.

-

Purification: The resulting product mixture is purified using chromatographic techniques, such as column chromatography and/or preparative HPLC, to isolate the desired 8-prenylated derivative.

Biological Activities and Mechanism of Action

Research on 8-prenylgenistein has revealed a range of biological activities that are often more potent than the parent compound, genistein.

Anti-inflammatory Effects

8-prenylgenistein has demonstrated potent anti-inflammatory properties in macrophages.[6] It has been shown to repress inflammatory responses by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the activation of ERK1/2, JNK, and p38 MAPK signaling pathways.[6]

Anti-osteoclastogenic Activity

8-prenylgenistein is a potent inhibitor of osteoclastogenesis, the process of bone resorption.[5] It has been shown to be more effective than genistein in suppressing the formation of osteoclasts.[5] This activity is mediated through the downregulation of key osteoclastogenic markers such as NFATC1, cSRC, MMP-9, and Cathepsin K.[5]

Metabolic Regulation

8-prenylgenistein acts as a novel AMP-activated protein kinase (AMPK) activator.[7][8] This activation leads to the enhancement of the SIRT1-mediated pathway, which plays a crucial role in regulating cellular metabolism.[7] By activating this pathway, 8-prenylgenistein can attenuate hepatic steatosis by promoting fatty acid oxidation.[7][9]

Quantitative Data

The following tables summarize the quantitative data from various studies on 8-prenylgenistein.

Table 1: In Vitro Anti-osteoclastogenic Activity of 8-Prenylgenistein [5]

| Compound | Concentration | Effect on TRAP-positive MNCs |

| 8-Prenylgenistein | 5 x 10⁻⁶ M | Significant suppression |

| 8-Prenylgenistein | 10⁻⁵ M | Significant suppression |

| Genistein | 10⁻⁶ to 10⁻⁵ M | No significant effect |

| 17β-Estradiol | 10⁻⁸ M | Significant reduction |

Table 2: Effect of 8-Prenylgenistein on AMPK Activation in HepG2 Cells [8]

| Treatment | Concentration | Effect on AMPK Phosphorylation |

| 8-Prenylgenistein | 5 µM | Significant increase |

| 8-Prenylgenistein | 10 µM | Significant increase (dose-dependent) |

| 8-Prenylgenistein | 20 µM | Significant increase (dose-dependent) |

| AICAR (AMPK activator) | 20 µM | Significant increase |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Conclusion

This compound and its isomer 8-prenylgenistein represent a promising class of modified isoflavones with enhanced biological activities compared to their parent compound, genistein. The discovery of a natural source for this compound opens avenues for its further investigation. The potent anti-inflammatory, anti-osteoclastogenic, and metabolic regulatory effects of 8-prenylgenistein, mediated through pathways such as AMPK/SIRT1 and the inhibition of NF-κB and MAPK signaling, highlight their potential as lead compounds in drug discovery. This technical guide provides a foundational resource for researchers to build upon, fostering further exploration into the therapeutic applications of these intriguing molecules.

References

- 1. Genistein - Wikipedia [en.wikipedia.org]

- 2. This compound CAS#: 651750-08-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Genistein Modified with 8-Prenyl Group Suppresses Osteoclast Activity Directly via Its Prototype but Not Metabolite by Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Prenylgenistein Isoflavone in Cheonggukjang Acts as a Novel AMPK Activator Attenuating Hepatic Steatosis by Enhancing the SIRT1-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

"physicochemical properties of 8-(1,1-Dimethylallyl)genistein"

An In-Depth Technical Guide on the Physicochemical Properties of 8-(1,1-Dimethylallyl)genistein

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prenylated isoflavone, a derivative of the well-studied phytoestrogen, genistein (B1671435). The addition of the 1,1-dimethylallyl (also known as a tertiary-prenyl) group to the genistein backbone is anticipated to significantly alter its physicochemical properties, influencing its lipophilicity, membrane permeability, and ultimately its bioavailability and biological activity. Prenylated flavonoids have garnered increasing interest in drug development due to their enhanced interactions with biological membranes and protein targets. This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its expected biological activities based on the behavior of related compounds.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the literature. The following table summarizes known data for the compound and its close isomer, 6-(1,1-Dimethylallyl)genistein, alongside experimentally determined values for the parent compound, genistein, for comparative purposes. The prenyl group is expected to increase lipophilicity (higher logP) and decrease aqueous solubility compared to genistein.

| Property | Value for this compound & Isomers | Value for Genistein (Parent Compound) | Data Source |

| Molecular Formula | C₂₀H₁₈O₅ | C₁₅H₁₀O₅ | |

| Molecular Weight | 338.35 g/mol , 338.4 g/mol (Computed for isomer) | 270.24 g/mol | |

| Appearance | Powder | Crystalline Solid | |

| XLogP3 (Computed) | 4.6 (Computed for 6-(1,1-dimethylallyl)genistein) | 2.7 (Computed) | |

| LogP (Experimental) | Not available | 3.04 ± 0.02 | |

| Aqueous Solubility | Predicted to be low | Poor/Practically Insoluble. Approx. 0.01 mg/mL. | |

| Solubility in Organic Solvents | Predicted to be soluble in DMSO, DMF, Acetone | Soluble in DMSO and Dimethylformamide (~30 mg/mL) | |

| pKa (Predicted) | Not available | 7.63 (Estimated) | |

| Natural Source | Moghania philippinensis | Soybeans, Fava beans, Kudzu |

Experimental Protocols

Detailed experimental data for this compound are scarce. The following are standard, detailed methodologies for determining the key physicochemical properties of poorly soluble flavonoids, which are directly applicable to the target compound.

Determination of Aqueous Solubility (Shake-Flask Method)

The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined, typically by High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 5 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension at a constant speed (e.g., 150 rpm) for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids sediment. To separate the solid and liquid phases, withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all particulate matter. Centrifugation prior to filtration can also be employed to ensure complete removal of solids.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

-

Dilute the filtered supernatant with the same solvent used for the standards.

-

Analyze the diluted sample and the standard solutions by a validated reverse-phase HPLC-UV method. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

-

Construct a calibration curve from the peak areas of the standard solutions.

-

Calculate the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve, accounting for the dilution factor.

-

Methodological & Application

"8-(1,1-Dimethylallyl)genistein HPLC-UV analysis method"

An established High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method provides a robust framework for the quantitative analysis of 8-(1,1-Dimethylallyl)genistein, a prenylated isoflavone. This application note details the necessary protocols for the determination of this compound, catering to researchers, scientists, and professionals in the field of drug development. The methodology is adapted from established analytical procedures for genistein (B1671435) and other isoflavones.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid or Acetic acid (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO) (analytical grade)[1]

-

Solvents for sample extraction (e.g., ethanol, methanol)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following are typical chromatographic conditions that can be optimized for specific applications.

| Parameter | Recommended Condition |

| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile/Methanol and Water (acidified with 0.1% formic or acetic acid)[3][4][5] |

| Flow Rate | 1.0 mL/min[4][5] |

| Injection Volume | 10 - 20 µL[2][4] |

| Column Temperature | 25 - 35 °C[2][5] |

| UV Detection Wavelength | Approximately 260 nm (based on the UV maximum for genistein)[1][6] |

Experimental Protocols

Standard Solution Preparation

Due to the poor water solubility of genistein and its derivatives, a stock solution should be prepared in an organic solvent.[1][7][8][9]

-

Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound reference standard and dissolve it in a minimal amount of DMSO.[1] Dilute to the final volume with methanol or acetonitrile in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve. Recommended concentration ranges for isoflavones are typically between 1.5 to 150 µg/mL.[5]

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general procedure for a solid sample is outlined below.

-

Extraction: Weigh a known amount of the homogenized sample and extract the analyte using a suitable solvent such as methanol or ethanol. Sonication or vortexing can be employed to enhance extraction efficiency.[6]

-

Centrifugation: Centrifuge the extract to pellet any solid particles.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[6]

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing the following parameters:

-

Linearity: Analyze a series of at least five concentrations of the standard solution. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.[6]

-

Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should typically be within 95-105%.[5]

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of a sample at different concentrations. The relative standard deviation (RSD) should be less than 2%.[5]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[6]

Data Presentation

The quantitative data obtained from the analysis and method validation should be summarized in clear and structured tables.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Areas (n=6) | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range (µg/mL) | e.g., 1 - 100 |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | e.g., 98 - 102% |

| Precision (%RSD) | < 2% |

| LOD (µg/mL) | e.g., 0.1 |

| LOQ (µg/mL) | e.g., 0.3 |

Visualizations

Caption: Experimental workflow for HPLC-UV analysis.

Caption: Key parameters for analytical method validation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. nepjol.info [nepjol.info]

- 3. researchgate.net [researchgate.net]

- 4. scienggj.org [scienggj.org]

- 5. researchgate.net [researchgate.net]

- 6. s4science.at [s4science.at]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of Genistein and its Analogs in Cancer Cell Lines

Disclaimer: Extensive research has been conducted on the isoflavone (B191592) genistein (B1671435) in various cancer cell lines. However, specific experimental data for its derivative, 8-(1,1-Dimethylallyl)genistein (also known as 8-prenylgenistein), is limited in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for the parent compound, genistein. A discussion on the potential influence of the 8-(1,1-dimethylallyl) moiety on the activity of genistein is included for informational purposes, drawing on research into other prenylated flavonoids.

Introduction to Genistein in Cancer Research

Genistein (4′,5,7-trihydroxyisoflavone) is a naturally occurring isoflavone found in soy products. It has garnered significant interest in cancer research due to its demonstrated ability to inhibit the growth of a wide range of cancer cells in vitro and in vivo. Its mechanisms of action are pleiotropic, affecting multiple signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis.

The addition of a prenyl group, such as a 1,1-dimethylallyl group, to a flavonoid backbone can significantly alter its biological properties. Prenylation generally increases the lipophilicity of a compound, which may enhance its interaction with cell membranes and target proteins.[1] This modification has been shown to enhance the biological activities of other flavonoids, including their anticancer and estrogenic effects.[2][3] For instance, 8-prenylnaringenin, a prenylated flavonoid, exhibits greater toxicity to glioblastoma cells compared to its non-prenylated counterpart, naringenin. While specific data for this compound is scarce, it is plausible that the prenyl group could modulate the anticancer activities observed for genistein.

Data Presentation: Antiproliferative Activity of Genistein

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of genistein in various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Genistein in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |

| Breast Cancer | MCF-7 | 32.5 | 48 | CCK-8[4] |

| Squamous Cell Carcinoma | SK-MEL-28 | 14.5 | Not Specified | CCK-8[5] |

| Uterine Sarcoma | MES-SA | 9.3 | Not Specified | Not Specified[6] |

| Uterine Sarcoma | MES-SA-Dx5 | 13.1 | Not Specified | Not Specified[6] |

| Uterine Sarcoma | SK-UT-1 | 19.2 | Not Specified | Not Specified[6] |

| Colon Cancer | HT29 | ~50 | 48 | Not Specified[7] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density, passage number, and the specific assay used.

Key Signaling Pathways Modulated by Genistein

Genistein has been shown to modulate a variety of signaling pathways that are critical for cancer cell growth and survival. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Genistein can inhibit the activation of Akt, a key kinase in this pathway, leading to downstream effects on cell proliferation and apoptosis.[8]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is involved in the regulation of cell proliferation, differentiation, and survival. Genistein has been shown to inhibit the activation of MEK and ERK in some cancer cells.[5]

-

NF-κB Signaling Pathway: NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, and cell survival. Genistein can suppress the activation of NF-κB, which can lead to the induction of apoptosis.

-

Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. Genistein has been shown to modulate this pathway, for instance by promoting the phosphorylation and subsequent degradation of β-catenin.

-

JAK/STAT Pathway: This pathway is involved in the transduction of signals from cytokines and growth factors and plays a role in cell proliferation, differentiation, and apoptosis. Genistein can inhibit the JAK/STAT signaling cascade.

Visualizations of Signaling Pathways

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Genistein decreases the breast cancer stem-like cell population through Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Differential effects of genistein and 8-prenylgenistein on reproductive tissues in immature female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antileukemic activity of genistein, a major isoflavone present in soy products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenylation enhances the biological activity of dietary flavonoids by altering their bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Anti-Inflammatory Potential of 8-(1,1-Dimethylallyl)genistein: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(1,1-Dimethylallyl)genistein is a prenylated derivative of genistein (B1671435), a well-documented isoflavone (B191592) with known anti-inflammatory properties. The addition of the 1,1-dimethylallyl (or prenyl) group at the 8th position of the genistein backbone may modulate its biological activity, potentially enhancing its anti-inflammatory effects and altering its pharmacokinetic profile. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory activity of this compound. The methodologies are based on established assays for its parent compound, genistein, and are designed to elucidate the compound's mechanism of action, primarily focusing on its effects on the NF-κB and MAPK signaling pathways.

I. Key Anti-Inflammatory Assays

A comprehensive evaluation of the anti-inflammatory properties of this compound can be achieved through a series of in vitro assays. The following protocols are recommended for a thorough investigation.

Cell Viability Assay

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound.

Protocol: MTT Assay

-

Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Protocol: Griess Assay

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.

-

Griess Reagent Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Pro-inflammatory Cytokine Measurement

This assay quantifies the inhibitory effect of this compound on the production of key pro-inflammatory cytokines.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Culture, Treatment, and Stimulation: Follow the same procedure as the Griess Assay (steps 1 and 2).

-

Supernatant Collection: Collect the cell culture supernatants.

-

ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

-

Data Analysis: Calculate the concentration of each cytokine from the standard curve and express the results as a percentage of the LPS-stimulated control.

Western Blot Analysis of Key Signaling Proteins

This technique is used to investigate the molecular mechanism by assessing the effect of this compound on the NF-κB and MAPK signaling pathways.

Protocol: Western Blotting

-

Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes for phosphorylation events).

-

Protein Extraction: Lyse the cells and determine the protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, IκBα, phospho-p38, phospho-ERK, phospho-JNK, iNOS, and COX-2). Use β-actin as a loading control.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

II. Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

Table 2: Inhibition of Nitric Oxide Production

| Treatment | Nitrite Concentration (µM) | % Inhibition |

| Control | ||

| LPS (1 µg/mL) | ||

| LPS + Compound (X µM) | ||

| LPS + Compound (Y µM) |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | |||

| LPS (1 µg/mL) | |||

| LPS + Compound (X µM) | |||

| LPS + Compound (Y µM) |

Table 4: Relative Protein Expression from Western Blot Analysis

| Target Protein | Control | LPS | LPS + Compound (X µM) |

| p-p65/p65 | |||

| IκBα | |||

| p-p38/p38 | |||

| p-ERK/ERK | |||

| p-JNK/JNK | |||

| iNOS | |||

| COX-2 |

III. Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing anti-inflammatory activity.

Putative Anti-inflammatory Signaling Pathway

Caption: Putative signaling pathway for anti-inflammatory action.

Conclusion

These application notes and protocols provide a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By employing these assays, researchers can determine its efficacy and elucidate the underlying molecular mechanisms, thereby contributing to the development of novel anti-inflammatory agents. The data generated will be crucial for making informed decisions in the drug discovery and development pipeline.

Application of 8-(1,1-Dimethylallyl)genistein in Neuroprotection Studies: A Review of Current Research and Protocols for the Parent Compound Genistein

For the attention of: Researchers, scientists, and drug development professionals.

This document provides an overview of the current state of research into the neuroprotective applications of 8-(1,1-Dimethylallyl)genistein and detailed application notes and protocols for its parent compound, genistein (B1671435), which has been extensively studied in this field.

Initial Assessment of this compound in Neuroprotection

A comprehensive review of existing scientific literature reveals a notable scarcity of studies specifically investigating the neuroprotective effects of this compound, also known as 8-prenylgenistein (8PG). While research has explored its bioactivity in other areas, such as osteoclast suppression, attenuation of hepatic steatosis, and anti-inflammatory and anti-adipogenic effects, direct evidence of its application in neuroprotection remains limited.[1][2][3] Some studies suggest that the addition of a prenyl group can enhance the biological activity of isoflavones compared to their parent compounds.[1][3] However, without specific studies on neuronal cells and models of neurodegenerative diseases, its potential in neuroprotection is yet to be fully elucidated.

Given the lack of specific data for this compound, the following sections will focus on the well-documented neuroprotective properties of its parent compound, genistein. This information can serve as a valuable reference and starting point for potential future investigations into its prenylated derivative.

Genistein: A Promising Neuroprotective Agent

Genistein is a naturally occurring isoflavone (B191592) found in soy products that has demonstrated significant neuroprotective potential in a variety of preclinical studies.[4] Its multifaceted mechanism of action makes it a compound of interest for the development of therapies for neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.[5][6][7]

Mechanisms of Neuroprotection by Genistein

Genistein exerts its neuroprotective effects through several key mechanisms:

-

Antioxidant Activity: Genistein effectively scavenges reactive oxygen species (ROS) and reduces oxidative stress, a major contributor to neuronal damage in neurodegenerative conditions.[5]

-

Anti-inflammatory Effects: It can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.

-